molecular formula C20H24N8O3 B1243678 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B1243678
M. Wt: 424.5 g/mol
InChI Key: RHZSIUFNUCAGPL-WSDLNYQXSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-(cyclohexylmethylideneamino)-5-(4-ethoxyphenyl)-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

Antimicrobial Activities

Some azole derivatives, including compounds structurally similar to the specified chemical, have been investigated for their antimicrobial activities. These studies have revealed that certain derivatives display activity against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013) (Özyanik et al., 2012).

Tuberculostatic Activity

Research on derivatives of 1,3,4-oxadiazole and 1,2,4-triazole, which are structurally related to the queried compound, has shown tuberculostatic activity. These findings indicate a potential for such compounds to be developed for tuberculosis treatment (Foks et al., 2004).

Chemical Synthesis and Reactivity

Studies on similar azole compounds have focused on their chemical synthesis and reactivity. These include the exploration of different synthetic routes and the formation of various derivatives. Such research contributes to a deeper understanding of their chemical properties, which could be leveraged for diverse scientific applications (Romanova et al., 2003).

Enzyme Activation

Some studies have investigated the influence of triazolyl-1,2,5-oxadiazole derivatives on the activation of specific enzymes, such as guanylate cyclase. This suggests a potential application in biomedical research, particularly in understanding and manipulating enzyme pathways (Severina et al., 2014).

Antimicrobial and Antifungal Activity

Additional studies on compounds derived from azoles have shown promising antimicrobial and antifungal activity. This highlights their potential in developing new antimicrobial and antifungal agents, which could be significant in treating various infections (Farghaly et al., 2005).

Properties

Molecular Formula

C20H24N8O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-cyclohexylmethylideneamino]-5-(4-ethoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C20H24N8O3/c1-2-30-15-10-8-14(9-11-15)17-16(23-27-28(17)19-18(21)25-31-26-19)20(29)24-22-12-13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H2,21,25)(H,24,29)/b22-12+

InChI Key

RHZSIUFNUCAGPL-WSDLNYQXSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4CCCCC4

SMILES

CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4CCCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide

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